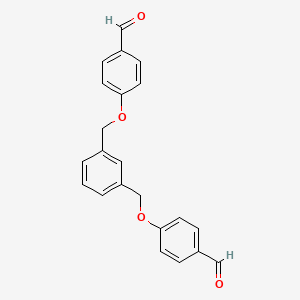
1,3-Bis(4-formylphenoxy)xylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-formylphenoxy)xylene is an organic compound with the chemical formula C22H18O4 It is characterized by the presence of two formyl groups attached to phenoxy groups, which are in turn connected to a xylene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-formylphenoxy)xylene can be synthesized through a multi-step process involving the reaction of 1,3-bis(4-hydroxyphenoxy)xylene with a formylating agent such as paraformaldehyde. The reaction typically occurs under acidic conditions, often using a catalyst like hydrochloric acid or sulfuric acid to facilitate the formylation reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the hydroxyl groups to formyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product. Industrial production also focuses on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-formylphenoxy)xylene undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: 1,3-Bis(4-carboxyphenoxy)xylene.
Reduction: 1,3-Bis(4-hydroxymethylphenoxy)xylene.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
1,3-Bis(4-formylphenoxy)xylene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in the preparation of biomaterials.
Medicine: Explored for its role in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials such as resins, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-formylphenoxy)xylene involves its ability to undergo various chemical transformations due to the presence of reactive formyl and phenoxy groups. These groups can participate in nucleophilic and electrophilic reactions, allowing the compound to interact with different molecular targets. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-hydroxyphenoxy)xylene: Similar structure but with hydroxyl groups instead of formyl groups.
1,3-Bis(4-methoxyphenoxy)xylene: Similar structure but with methoxy groups instead of formyl groups.
1,3-Bis(4-nitrophenoxy)xylene: Similar structure but with nitro groups instead of formyl groups.
Uniqueness
1,3-Bis(4-formylphenoxy)xylene is unique due to the presence of formyl groups, which provide distinct reactivity compared to hydroxyl, methoxy, or nitro groups. This unique reactivity makes it a valuable compound for specific applications in organic synthesis and material science.
Properties
Molecular Formula |
C22H18O4 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-[[3-[(4-formylphenoxy)methyl]phenyl]methoxy]benzaldehyde |
InChI |
InChI=1S/C22H18O4/c23-13-17-4-8-21(9-5-17)25-15-19-2-1-3-20(12-19)16-26-22-10-6-18(14-24)7-11-22/h1-14H,15-16H2 |
InChI Key |
ZPSKSLMDQIUZPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)COC2=CC=C(C=C2)C=O)COC3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,4aR)-4a-methyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl] acetate](/img/structure/B15348850.png)
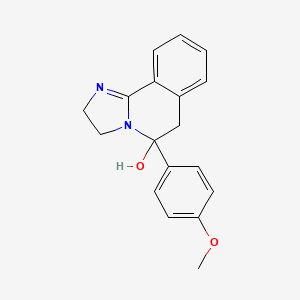
![3-(1-benzofuran-2-yl)-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B15348868.png)
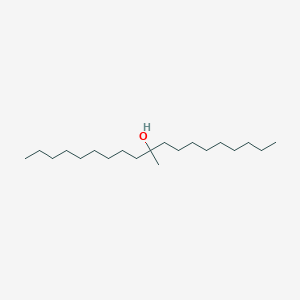
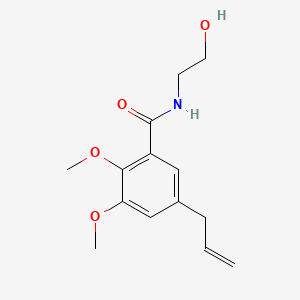
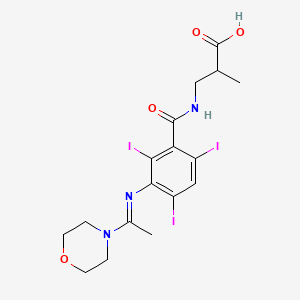
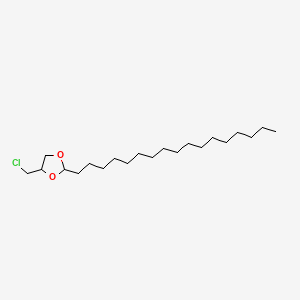
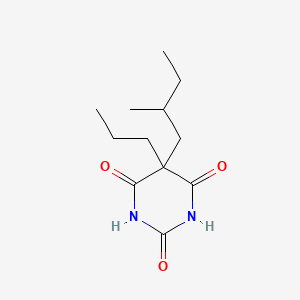
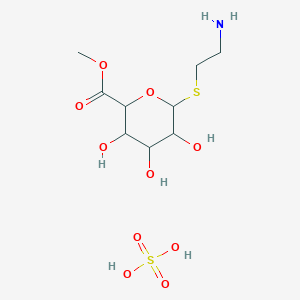
![[Dibutyl-[2-(2,2,4-trimethylpentylsulfanyl)acetyl]oxystannyl] 2-(2,2,4-trimethylpentylsulfanyl)acetate](/img/structure/B15348902.png)



